An In-depth Technical Guide to the c-myc Peptide (EQKLISEEDL): Chemical Properties and Applications in Protein Analysis
An In-depth Technical Guide to the c-myc Peptide (EQKLISEEDL): Chemical Properties and Applications in Protein Analysis
This guide provides a comprehensive technical overview of the c-myc peptide, with the sequence EQKLISEEDL. It is intended for researchers, scientists, and drug development professionals who utilize epitope tagging for protein detection, purification, and functional analysis. We will delve into the fundamental chemical properties of this peptide, explore its wide-ranging applications, and provide detailed, field-proven protocols for its effective use in various immunoassays.
Introduction: The Genesis and Utility of the c-myc Epitope Tag
The c-myc tag is a short polypeptide sequence derived from the C-terminus (amino acids 410-419) of the human c-myc oncoprotein.[1][2][3] Its small size and high immunogenicity have made it one of the most widely used epitope tags in recombinant DNA technology.[3][4] By fusing the c-myc tag to a protein of interest, researchers can utilize highly specific anti-c-myc antibodies for a variety of applications, even in the absence of a protein-specific antibody.[2][3][5] This guide will focus on the chemical characteristics of the c-myc peptide and its practical implementation in key biochemical assays.
Core Chemical Properties of the c-myc Peptide (EQKLISEEDL)
A thorough understanding of the chemical properties of the c-myc peptide is essential for its successful application in experimental workflows. These properties influence its behavior in different buffer systems and dictate optimal storage and handling conditions.
| Property | Value | Source(s) |
| Amino Acid Sequence | Glu-Gln-Lys-Leu-Ile-Ser-Glu-Glu-Asp-Leu (EQKLISEEDL) | [1][3][5] |
| Molecular Weight | Approximately 1202-1203.3 Da | [1][2][5][6][7][8] |
| Molecular Formula | C₅₁H₈₆N₁₂O₂₁ | [6][9] |
| Solubility | Soluble in aqueous buffers such as PBS (pH 7.0) and ultrapure water.[6][9] | [6][9] |
| Purity | Commercially available with purity typically >95%.[6][9] | [6][9] |
Stability and Storage
Proper storage of the c-myc peptide is critical to maintain its integrity and ensure experimental reproducibility.
-
Lyophilized Form: The lyophilized peptide is stable for at least one year when stored at -20°C.[6][8] Some suppliers indicate stability for a year at 4°C.[8]
-
Reconstituted Form: Upon reconstitution in a suitable buffer like PBS, the peptide solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C.[8][10] For short-term use, it can be stored at 4°C.[10]
The c-myc Tag in Action: A Versatile Tool for Protein Analysis
The c-myc tag is a workhorse in molecular biology, facilitating a wide array of protein analysis techniques.[1][4] Its versatility stems from the availability of high-affinity monoclonal antibodies, most notably the 9E10 clone, which specifically recognizes the EQKLISEEDL epitope.[2][3]
Key Applications
-
Western Blotting (WB): For the detection and semi-quantification of c-myc tagged proteins in complex mixtures like cell lysates.[11][12]
-
Immunoprecipitation (IP) and Co-Immunoprecipitation (Co-IP): To isolate the c-myc tagged protein from a lysate and to identify its interacting partners.[1][13][14]
-
Immunofluorescence (ICC/IF): To visualize the subcellular localization of the c-myc tagged protein within cells.[1][15]
-
Enzyme-Linked Immunosorbent Assay (ELISA): For the quantification of the c-myc tagged protein.[1]
-
Flow Cytometry: For the detection and analysis of cells expressing c-myc tagged proteins on their surface or intracellularly.[1]
-
Affinity Purification: For the purification of recombinant c-myc tagged proteins from expression systems.[2][3][16]
Structural Basis of Antibody Recognition
The interaction between the c-myc tag and the 9E10 antibody has been well-characterized. Substitutional analysis has revealed that the core amino acid residues essential for this interaction are LISE .[17][18] The shortest peptide that retains strong binding to the 9E10 antibody is KLISEEDL .[17][18] This high-affinity and specific interaction is the foundation for all c-myc tag-based applications.
Experimental Protocols: A Practical Guide
The following sections provide detailed, step-by-step methodologies for common applications of the c-myc tag. These protocols are designed to be self-validating and are based on established best practices.
Immunoprecipitation of a c-myc Tagged Protein
This protocol outlines the immunoprecipitation of a c-myc tagged protein from a mammalian cell lysate using anti-c-myc agarose beads.
Workflow for Immunoprecipitation of a c-myc Tagged Protein
Caption: Workflow for the immunoprecipitation of a c-myc tagged protein.
Materials:
-
Cells expressing the c-myc tagged protein of interest
-
Lysis Buffer (e.g., CelLytic™ M Cell Lysis Reagent)
-
Protease Inhibitor Cocktail
-
Anti-c-Myc Agarose Beads
-
Wash Buffer (e.g., TBS with 0.05% Tween-20, TBS-T)
-
Elution Buffer (e.g., 0.1 M Glycine-HCl, pH 2.5-2.8, or c-myc peptide solution [0.5 mg/mL in PBS])[2]
-
Neutralization Buffer (e.g., 1 M Tris, pH 9.5)
-
2x Laemmli Sample Buffer
Procedure:
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold Lysis Buffer containing a protease inhibitor cocktail.
-
Incubate on ice for 15-30 minutes with occasional vortexing.[19]
-
-
Clarification of Lysate:
-
Centrifuge the lysate at 12,000-20,000 x g for 15 minutes at 4°C to pellet cellular debris.[19]
-
Transfer the supernatant (clarified lysate) to a new pre-chilled microcentrifuge tube.
-
-
Immunoprecipitation:
-
Washing:
-
Pellet the beads by centrifugation at a low speed (e.g., 1,000 x g for 1 minute).
-
Carefully remove the supernatant.
-
Wash the beads three times with 1 mL of ice-cold Wash Buffer.[13]
-
-
Elution:
-
For Native Elution (Competitive): Add the c-myc peptide solution to the beads and incubate for 1-2 hours at 4°C with gentle agitation. Pellet the beads and collect the supernatant containing the purified protein.
-
For Denaturing Elution (for SDS-PAGE): Add 2x Laemmli Sample Buffer directly to the beads.[19] Boil the sample at 95-100°C for 5-10 minutes.[13][19] Pellet the beads and collect the supernatant.
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting using an appropriate antibody.
-
Western Blotting for a c-myc Tagged Protein
This protocol describes the detection of a c-myc tagged protein in a cell lysate by Western blotting.
Workflow for Western Blotting of a c-myc Tagged Protein
Caption: Workflow for the detection of a c-myc tagged protein via Western Blot.
Materials:
-
Protein sample (e.g., cell lysate)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBS-T)
-
Primary Antibody: Anti-c-myc monoclonal antibody (e.g., 9E10)
-
Secondary Antibody: HRP-conjugated anti-mouse IgG
-
Wash Buffer (TBS-T)
-
Chemiluminescent substrate
Procedure:
-
SDS-PAGE: Separate the proteins in your sample by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.[20]
-
Primary Antibody Incubation: Incubate the membrane with the anti-c-myc primary antibody diluted in Blocking Buffer for 1-2 hours at room temperature or overnight at 4°C.[20]
-
Washing: Wash the membrane three times for 5-10 minutes each with Wash Buffer.[20]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature.[20]
-
Washing: Repeat the washing step as in step 5.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an appropriate imaging system.
Conclusion
The c-myc peptide (EQKLISEEDL) is an invaluable tool in the molecular biologist's toolkit. Its well-defined chemical properties, coupled with the availability of high-affinity antibodies, provide a robust and versatile system for the detection, purification, and functional analysis of recombinant proteins. By understanding the principles outlined in this guide and adhering to the detailed protocols, researchers can confidently and effectively leverage the power of the c-myc epitope tag in their experimental endeavors.
References
-
c-Myc Peptide. (2022, February 10). GenScript. Retrieved March 25, 2026, from [Link]
-
c-Myc Tag Overview. (n.d.). Creative Diagnostics. Retrieved March 25, 2026, from [Link]
-
Myc-tag. (n.d.). In Wikipedia. Retrieved March 25, 2026, from [Link]
-
Myc-tag Protein Expression and Purification Basics. (n.d.). Sino Biological. Retrieved March 25, 2026, from [Link]
-
c-Myc tag peptide (EQKLISEEDL) Datasheet. (n.d.). MBL International. Retrieved March 25, 2026, from [Link]
-
c-Myc Peptide. (n.d.). GenScript. Retrieved March 25, 2026, from [Link]
-
Myc Tag - EQKLISEEDL. (n.d.). JPT Peptide Technologies. Retrieved March 25, 2026, from [Link]
-
Serum Western Blot for the Detection of a c-Myc Protein Tag in Non-human Primates and Mice. (2018). Methods in Molecular Biology. Retrieved March 25, 2026, from [Link]
-
Hilpert, K., et al. (2001). Anti-c-myc antibody 9E10: epitope key positions and variability characterized using peptide spot synthesis on cellulose. Protein Engineering, Design and Selection, 14(10), 803-806. Retrieved March 25, 2026, from [Link]
-
Chromatin Immunoprecipitation Assays for Myc and N-Myc. (2017). Methods in Molecular Biology. Retrieved March 25, 2026, from [Link]
-
c-Myc Antigen (Peptide fragment). (n.d.). Sangon Biotech. Retrieved March 25, 2026, from [Link]
-
Hilpert, K., et al. (2001). Anti-c-myc antibody 9E10: epitope key positions and variability characterized using peptide spot synthesis on cellulose. Protein Engineering, Design and Selection, 14(10), 803-806. Retrieved March 25, 2026, from [Link]
-
How to plan an immunoprecipitation of your Myc-tagged protein using the ChromoTek Myc-Trap. (n.d.). ChromoTek. Retrieved March 25, 2026, from [Link]
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